2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid
Overview
Description
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl and a methyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Pyrazole derivatives are known for their diverse biological activities and are widely used in the development of pharmaceuticals.
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that pyrazole derivatives often work by interacting with their targets and causing changes that lead to their pharmacological effects .
Biochemical Pathways
Pyrazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The compound is a powder at room temperature , which suggests it could be administered orally and absorbed in the gastrointestinal tract
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to introduce the acetic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclocondensation and carboxylation reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Comparison with Similar Compounds
3-Cyclopropyl-1-methyl-1H-pyrazole: Lacks the acetic acid moiety but shares the pyrazole core structure.
2-(3-Cyclopropyl-1H-pyrazol-5-yl)acetic acid: Similar structure but without the methyl group on the pyrazole ring.
1-Methyl-3-(2-carboxyethyl)pyrazole: Contains a carboxyethyl group instead of the acetic acid moiety.
Uniqueness: 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of both the cyclopropyl and methyl groups on the pyrazole ring, along with the acetic acid moiety.
Properties
IUPAC Name |
2-(5-cyclopropyl-2-methylpyrazol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-7(5-9(12)13)4-8(10-11)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPLEXRAASOZFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601226891 | |
Record name | 1H-Pyrazole-5-acetic acid, 3-cyclopropyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601226891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260659-21-9 | |
Record name | 1H-Pyrazole-5-acetic acid, 3-cyclopropyl-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-acetic acid, 3-cyclopropyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601226891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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